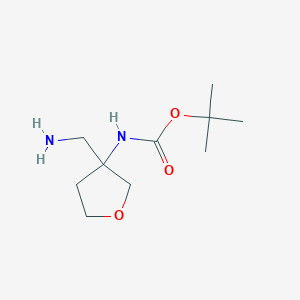

Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPPASYXYUJDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857399 | |

| Record name | tert-Butyl [3-(aminomethyl)oxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158760-32-7 | |

| Record name | tert-Butyl [3-(aminomethyl)oxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(aminomethyl)oxolan-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a tetrahydrofuran ring containing an amino group. The presence of the carbamate functional group enhances the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active sites on target enzymes, leading to inhibition or modulation of their activity. This interaction can significantly influence various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for several enzymes involved in neurodegenerative diseases, such as butyrylcholinesterase, which is implicated in Alzheimer's disease. Selective inhibition suggests potential utility in developing neuroprotective agents .

Antimicrobial and Antitumor Properties

Preliminary studies have shown that compounds with similar structures exhibit antimicrobial and antitumor properties. This compound may also demonstrate these activities, although detailed investigations are necessary to elucidate the mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insight into the potential applications of this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

Tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate features a unique structure that includes a tetrahydrofuran ring, an aminomethyl group, and a tert-butyl carbamate moiety. The molecular formula for this compound is C10H19N2O2, and it has a molecular weight of approximately 199.27 g/mol. The structural characteristics enhance its reactivity and stability, making it a versatile compound for various applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules due to its functional groups that can participate in various chemical reactions. The compound can be employed as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from amino groups.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, contributing to the design of new pharmaceuticals aimed at treating various diseases.

Biochemical Assays

The compound is also used in biochemical assays to study enzyme mechanisms and interactions. Its ability to bind to specific enzymes makes it useful for investigating catalytic processes and understanding the role of certain biological pathways.

Catalysis

In industrial settings, this compound can act as a catalyst in various chemical reactions. Its unique structure enhances reaction rates and selectivity, making it valuable in the production of specialty chemicals.

Production of Agrochemicals

The compound's reactivity also lends itself to the synthesis of agrochemicals. It can be modified to create herbicides or pesticides that are more effective and environmentally friendly compared to traditional compounds.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as an intermediate in synthesizing biologically active compounds. Researchers utilized this compound to form derivatives that exhibited enhanced biological activity, showcasing its utility in drug discovery processes.

Case Study 2: Enzyme Inhibition Studies

Research focused on the interaction between this compound and specific enzymes revealed its potential as an inhibitor. The study highlighted how modifications to the compound could lead to improved binding affinities and selectivity towards target enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Tetrahydrofuran Ring

tert-Butyl (4-(Tetrahydrofuran-3-yl)phenyl)carbamate (Compound 8e)

- Structure: A phenyl group replaces the aminomethyl substituent, attached to the THF ring at the 4-position.

- Synthesis : Prepared via a redox-relay Heck reaction using tert-butyl (4-iodophenyl)carbamate and cis-2-butene-1,4-diol .

- Lacks the primary amine functionality, limiting its utility in conjugations or nucleophilic reactions compared to the target compound.

trans/cis-tert-Butyl (4-((4-Methoxybenzyl)Amino)Tetrahydrofuran-3-YL)Carbamate (Compounds 7 and 8)

Ring System Modifications

tert-Butyl (4-(Aminomethyl)Tetrahydro-2H-Pyran-4-YL)Carbamate (QK-8657)

- Structure : Replaces the THF ring with a six-membered tetrahydro-2H-pyran (THP) ring.

- Key Differences :

tert-Butyl 5-(Aminomethyl)Thiazol-2-YLCarbamate (QE-3024)

- Structure : Substitutes THF with a thiazole ring containing sulfur.

- Useful in targeting sulfur-interacting enzymes (e.g., kinases) .

Positional Isomerism and Stereochemistry

tert-Butyl N-(4-Aminooxolan-3-YL)Carbamate (CAS 2305080-35-5)

- Structure: Amino group directly attached to the THF ring at the 4-position (vs. 3-aminomethyl in the target compound).

- Key Differences :

Cis vs. Trans Isomers in THF Derivatives

Data Table: Comparative Analysis of Key Compounds

Méthodes De Préparation

Cyclization of Maleic Glycol to 2,5-Dihydrofuran

- Maleic glycol is cyclized in the presence of catalysts such as modified montmorillonite, hydroxyapatite (HPA), or alumina.

- Reaction conditions: 120–150 °C in a fixed bed reactor.

- This step generates 2,5-dihydrofuran, an important intermediate for further functionalization.

Hydroformylation to 3-Formyltetrahydrofuran

- 2,5-Dihydrofuran undergoes hydroformylation in a high-pressure vessel with a metal catalyst and a cocatalyst (halogenated diphosphinium ion salt).

- Reaction conditions: 50–100 °C, 0.1–3 MPa pressure of synthesis gas (CO/H2), reaction time 12–24 hours.

- This step yields 3-formyl tetrahydrofuran, although side products such as 2-position formylation can occur, complicating purification.

Reductive Amination to 3-Aminomethyl Tetrahydrofuran

- 3-Formyl tetrahydrofuran is subjected to reductive amination using a hydroxyapatite-supported nickel catalyst.

- Reaction conditions: 40–60 °C, 0.1–1 MPa pressure of ammonia and hydrogen gas mixture, reaction time 3–6 hours.

- This produces 3-aminomethyl tetrahydrofuran with an overall yield of about 38% for the multi-step sequence.

- Safety considerations include handling dehydrating agents like triphosgene during some steps, which pose hazards and generate waste.

| Step | Reactants/Conditions | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | Maleic glycol | Modified montmorillonite / HPA / alumina | 120–150 | Atmospheric | 6–12 | 2,5-Dihydrofuran | Cyclization step |

| 2 | 2,5-Dihydrofuran + synthesis gas | Metal catalyst + halogenated diphosphinium salt | 50–100 | 0.1–3 | 12–24 | 3-Formyl tetrahydrofuran | Hydroformylation |

| 3 | 3-Formyl tetrahydrofuran + NH3 + H2 | Hydroxyapatite-supported Ni catalyst | 40–60 | 0.1–1 | 3–6 | 3-Aminomethyl tetrahydrofuran | Reductive amination |

Protection of Amine: Formation of Tert-butyl Carbamate

The amine group of 3-aminomethyl tetrahydrofuran is protected by reaction with tert-butyl carbamate reagents, typically using di-tert-butyl dicarbonate (Boc₂O), to afford this compound.

Reaction Conditions

- The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

- A base such as triethylamine or 4-dimethylaminopyridine (DMAP) is added to catalyze the carbamate formation.

- Temperature is maintained at 0–25 °C under nitrogen atmosphere to avoid moisture and side reactions.

- Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification

- After reaction completion, the mixture is extracted with ethyl acetate.

- Organic layers are washed with brine and dried over sodium sulfate (Na₂SO₄).

- Purification is achieved by silica gel column chromatography using hexane/ethyl acetate gradients (3:1 to 1:2).

- For higher purity, recrystallization from ethanol or preparative HPLC (reverse-phase C18) may be employed.

| Step | Reagents | Solvent | Base | Temperature (°C) | Atmosphere | Purification | Remarks |

|---|---|---|---|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate (Boc₂O) | THF or DCM | Triethylamine or DMAP | 0–25 | Nitrogen | Silica gel chromatography, recrystallization | Carbamate formation |

Analytical Characterization and Quality Control

- NMR Spectroscopy: ^1H NMR shows characteristic tert-butyl protons at δ ~1.4 ppm and signals for tetrahydrofuran ring protons at δ ~3.5–4.5 ppm. ^13C NMR confirms carbamate carbonyl (~155–160 ppm).

- Infrared Spectroscopy (IR): Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch of carbamate) and broad O–H stretch around 3200–3500 cm⁻¹ if hydroxyl groups are present.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion [M+H]^+ with accurate mass matching the expected molecular formula.

- Chromatography: TLC and HPLC monitor reaction progress and purity; R_f values depend on solvent systems but typically ~0.3–0.5 in hexane/ethyl acetate mixtures.

Summary Table of Preparation Methods

| Stage | Method | Key Reagents | Catalyst | Conditions | Yield/Remarks |

|---|---|---|---|---|---|

| 1. Cyclization | Maleic glycol to 2,5-dihydrofuran | Maleic glycol | Modified montmorillonite or HPA | 120–150 °C, 6–12 h | Efficient cyclization |

| 2. Hydroformylation | 2,5-dihydrofuran to 3-formyl tetrahydrofuran | Synthesis gas (CO/H2) | Metal catalyst + halogenated diphosphinium salt | 50–100 °C, 0.1–3 MPa, 12–24 h | Side products possible |

| 3. Reductive amination | 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran | NH3 + H2 | Hydroxyapatite-supported Ni | 40–60 °C, 0.1–1 MPa, 3–6 h | ~38% overall yield |

| 4. Boc protection | Amine to tert-butyl carbamate | Boc₂O | Base (TEA or DMAP) | 0–25 °C, inert atmosphere | High purity after chromatography |

Research Findings and Considerations

- The multi-step synthesis of 3-aminomethyl tetrahydrofuran requires careful control of reaction conditions to minimize side products, especially during hydroformylation.

- Use of supported catalysts like hydroxyapatite and modified montmorillonite improves selectivity and facilitates catalyst recovery.

- Boc protection is a well-established method for amine protection, providing stability and ease of purification.

- Safety concerns arise in steps involving dehydrating agents such as triphosgene; alternative reagents or milder conditions are preferred to reduce hazards and waste.

- Purification strategies including flash chromatography and recrystallization are essential to obtain analytically pure this compound suitable for further applications.

Q & A

Q. What are the common synthetic routes for tert-butyl (3-(aminomethyl)tetrahydrofuran-3-YL)carbamate?

Answer: This compound is typically synthesized via multi-step protocols involving coupling reactions or cycloadditions. For example, a redox-relay Heck approach employs palladium catalysis (e.g., Pd(OAc)₂) with tert-butyl carbamate precursors in solvents like MeCN or THF under reflux. Reaction intermediates are purified using column chromatography or recrystallization . Alternative routes involve condensation with coupling reagents (e.g., EDCI/HOBt) to form carbamate derivatives .

Q. What spectroscopic methods are used to characterize this compound?

Answer: Key techniques include:

Q. What safety precautions are necessary when handling this compound?

Answer: Use personal protective equipment (PPE), including gloves and lab coats. Ensure adequate ventilation to avoid inhalation of vapors. Store in a cool, dry place away from strong acids/bases, as carbamates may decompose under harsh conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder cycloadditions?

Answer: The stereochemistry of the tetrahydrofuran ring affects its role as a diene. For instance, (2R,3S) configurations enhance regioselectivity when reacting with electron-deficient dienophiles. Conformational studies via NMR reveal that chair-like transition states favor endo selectivity, critical for synthesizing complex heterocycles .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Answer: Optimization includes:

Q. How do computational methods aid in understanding the conformational dynamics of this compound?

Answer: Density Functional Theory (DFT) calculations predict stable conformers by analyzing torsional angles and hydrogen-bonding interactions. Molecular dynamics simulations model solvation effects, guiding solvent selection for crystallization .

Q. What role does this compound play in the synthesis of complex organic molecules?

Answer: It serves as a versatile building block in pharmaceuticals:

- Peptide Mimetics : The tert-butyl carbamate group protects amines during solid-phase synthesis.

- Heterocycle Construction : Acts as a diene in Diels-Alder reactions to form fused rings for drug candidates (e.g., kinase inhibitors) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for this compound?

Answer: Variability often arises from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.